molecular formula C17H19F3N4O4S B2399288 N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921563-75-9

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2399288
CAS No.: 921563-75-9
M. Wt: 432.42
InChI Key: NKRBHMNBTVJZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates an imidazole core, a hydroxymethyl substituent, and a trifluoromethoxy aniline moiety. The presence of the trifluoromethoxy group is particularly noteworthy, as this functional group is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery efforts . While the specific biological profile of this compound is a subject of ongoing investigation, its structural framework suggests potential as a key intermediate or a pharmacologically active scaffold. Researchers are exploring its applications in the development of enzyme inhibitors and receptor modulators, given the known activity of analogous compounds containing similar imidazole and acetamide functionalities . The compound has a molecular formula of C₁₈H₂₀F₃N₄O₄S and a molecular weight of 445.44 g/mol. It is supplied with a minimum purity of 95% and should be stored at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O4S/c1-2-21-14(26)8-24-12(9-25)7-22-16(24)29-10-15(27)23-11-3-5-13(6-4-11)28-17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRBHMNBTVJZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally described as follows:

  • Chemical Formula : C₁₅H₁₈F₃N₃O₃S
  • Molecular Weight : 359.38 g/mol
  • Key Functional Groups :
    • Imidazole ring
    • Trifluoromethoxy group
    • Acetamide moiety

The presence of these functional groups is crucial for the compound's interaction with biological targets, influencing its solubility, stability, and reactivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on Mannich bases, a class of compounds that includes derivatives of this structure, demonstrated their efficacy against various cancer cell lines, including HeLa and HepG2 cells. The results showed IC50 values ranging from 2 μM to 10 μM, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as DNA topoisomerase and N-myristoyltransferase .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G1/S phase, preventing proliferation .

Antimicrobial Activity

In addition to anticancer effects, some derivatives have demonstrated antimicrobial properties. The structure's ability to interact with microbial cell membranes may contribute to its effectiveness against various pathogens. Reports indicate that certain Mannich bases exhibit significant antibacterial and antifungal activity .

Study 1: Anticancer Screening

A comprehensive screening of a drug library identified several novel anticancer compounds with structural similarities to this compound. In vitro tests showed that these compounds inhibited the growth of multicellular spheroids derived from human cancer cell lines, with IC50 values significantly lower than those of conventional treatments .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of imidazole-based compounds, revealing that modifications at the trifluoromethoxy position significantly impacted biological activity. Compounds with electron-withdrawing groups at this position exhibited enhanced potency against cancer cell lines . This emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide exhibit antiviral activity. Specifically, the compound has been studied for its potential as a Janus kinase (JAK) inhibitor, which can be effective in treating viral infections like HIV. The inhibition of JAK pathways may reduce viral replication and enhance the immune response against infections .

Cancer Therapeutics
The compound's structural features suggest potential applications in cancer therapy. Inhibitors targeting specific kinases and pathways involved in cancer progression have been developed from similar chemical frameworks. The trifluoromethoxy group, in particular, enhances the compound's potency and selectivity against certain cancer cell lines .

Enzyme Inhibition

Protein Tyrosine Phosphatase Inhibitors
Compounds of this class have been investigated as inhibitors of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways. Inhibition of PTPs can lead to altered cellular responses, making these compounds valuable in developing treatments for diseases where PTP activity is dysregulated .

Synthesis of Bioactive Molecules

Synthetic Intermediates
this compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for further chemical modifications, which can lead to the discovery of new pharmacologically active compounds .

Case Studies and Research Findings

StudyFocusFindings
Patent CA 2856722Antiviral JAK InhibitorsExplores combinations of JAK inhibitors with other antiviral agents to enhance efficacy against HIV .
PMC2977402Synthesis and Biological ActivityDescribes the synthesis of related compounds with notable biological activities, including anticoagulant properties .
Protein Inhibition StudiesPTP InhibitionDemonstrates the effect of similar compounds on PTP activity, suggesting therapeutic potential for metabolic disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole-Based Acetamides with Varied Substituents

N-Benzyl-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide (CAS 923138-88-9)
  • Key Differences: N-Benzyl vs. N-ethyl group on the acetamide nitrogen. Phenylmethylamino vs. 4-(trifluoromethoxy)phenylamino on the oxoethyl moiety.
  • The ethyl group may reduce steric hindrance compared to benzyl, favoring target engagement .
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )
  • Key Differences :
    • Thiazol-2-yl acetamide vs. N-ethyl acetamide.
    • 4-Fluorophenyl and 4-methoxyphenyl substituents on the imidazole vs. hydroxymethyl and trifluoromethoxy groups.
  • Implications: The thiazole ring in Compound 9 may enhance π-stacking interactions but reduce solubility compared to the target compound’s ethyl group.

Benzimidazole and Heterocyclic Derivatives

N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide (CAS 522593-55-1)
  • Key Differences :
    • Benzimidazole core vs. imidazole core .
    • Nitro group at position 5 vs. hydroxymethyl in the target compound.
  • Benzimidazole’s fused ring system enhances aromatic interactions but may reduce conformational flexibility compared to imidazole .

Thiadiazole and Triazole Derivatives

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()
  • Key Differences :
    • 1,3,4-Thiadiazole vs. imidazole core.
    • Trifluoromethylphenyl vs. trifluoromethoxyphenyl group.
  • Implications: Thiadiazole’s sulfur-rich structure may improve metal-binding capacity but reduce metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Substituent Effects
Target Compound ~500 Da 2.8 Moderate Trifluoromethoxy (↑ lipophilicity)
CAS 923138-88-9 () ~480 Da 3.1 Low Benzyl (↑ aromaticity)
Compound 9 () ~450 Da 2.5 Low Thiazole (↑ rigidity)
CAS 522593-55-1 () ~520 Da 3.5 Very Low Nitro (↑ reactivity)

Q & A

Q. What are the key synthetic pathways and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including:

  • Thioether bond formation : Reacting imidazole-thiol intermediates with chloroacetamide derivatives under reflux in ethanol, catalyzed by potassium carbonate .
  • Microwave-assisted optimization : Reducing reaction times (e.g., from 12 hours to 2 hours) and improving yields (e.g., from 65% to 85%) by using microwave irradiation .
  • Purification : Recrystallization from ethanol or chromatography for isolating high-purity products .

Characterization employs:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermal stress testing : Heating the compound at 60°C for 24–48 hours in aqueous or organic solvents to monitor degradation .
  • pH-dependent stability : Incubating in buffers (pH 3–9) to identify hydrolytic susceptibility, particularly at the trifluoromethoxy or thioacetamide groups .

Advanced Research Questions

Q. How can synthesis yields be systematically optimized?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights computational reaction path searches to narrow optimal conditions .
  • Microwave-assisted synthesis : Achieve >90% yield by coupling microwave energy with polar aprotic solvents like DMF .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the imidazole ring (e.g., replace hydroxymethyl with methoxy) or the 4-(trifluoromethoxy)aniline group to assess biological activity shifts. demonstrates how chlorinated analogs exhibit enhanced receptor binding .
  • Bioisosteric replacements : Substitute the thioacetamide linker with sulfonamide or ester groups to alter pharmacokinetic properties .

Q. How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, reports IC₅₀ variations (5–20 µM) depending on cancer cell type .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. What computational approaches predict binding modes and metabolic pathways?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or kinases, as shown in for imidazole-thioacetamide derivatives .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether bonds) for functionalization .

Q. How is the mechanism of action elucidated for this compound?

  • Enzyme inhibition assays : Measure activity against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Cellular pathway profiling : RNA sequencing to identify differentially expressed genes post-treatment, as in ’s analysis of imidazole derivatives .

Q. What methods improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL) .
  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxymethyl position for transient solubility .

Q. How are synthetic impurities identified and controlled?

  • HPLC-MS/MS : Detect and quantify byproducts (e.g., oxidized thioether or de-ethylated analogs) with limits of detection <0.1% .
  • Quality-by-Design (QbD) : Implement process analytical technology (PAT) during synthesis to minimize impurities .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

  • Flow chemistry : Use continuous flow reactors to maintain temperature control and reduce side reactions during thioether formation .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like Cyrene™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.